Meta- vs. Para-Acetamidophenyl Positional Isomerism: Differential Hydrogen-Bonding Topology and Molecular Recognition Potential
The target compound bears the acetamido group at the meta (3-) position of the terminal phenyl ring, whereas its closest commercially available positional isomer (CAS 872688-58-9) carries the identical acetamido substituent at the para (4-) position . This regioisomeric difference alters the spatial vector and distance of the hydrogen-bond donor/acceptor acetamido motif relative to the pyridazine-thioether scaffold. Meta substitution introduces a directional offset that can yield distinct target-binding geometries compared to the para isomer . In pyridazine-based carbonic anhydrase inhibitor series, analogous positional variations have been shown to produce >100-fold differences in isoform selectivity , underscoring that even single-atom positional changes are not pharmacologically neutral.
| Evidence Dimension | Acetamidophenyl substitution position (H-bond donor/acceptor topology) |
|---|---|
| Target Compound Data | 3-acetamidophenyl (meta) substitution; InChI Key: HNGQHCAQPPZKFJ-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-acetamidophenyl (para) substitution (CAS 872688-58-9); distinct InChI Key |
| Quantified Difference | Regioisomeric — no quantitative ΔG binding data available; class-level precedent indicates positional isomerism can yield >100-fold selectivity differences in pyridazine series |
| Conditions | Structural comparison by InChI Key, molecular formula identity (both C20H17ClN4O2S; MW 412.89 g/mol) |
Why This Matters
Procurement of the incorrect positional isomer (CAS 872688-58-9) would introduce a different hydrogen-bonding topology that may produce divergent or null biological results, making CAS number-level identity verification essential for assay reproducibility.
- [1] Kuujia.com. CAS 893991-23-6 Product Page. Accessed April 2026. View Source
- [2] Kuujia.com. Comparative CAS entries: 893991-23-6 vs. 872688-58-9. Accessed April 2026. View Source
- [3] Tawfik HO, et al. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. J Med Chem. 2024. (Compound 7c: IC50 = 0.63 nM vs CA II; 605-fold selectivity over acetazolamide.) View Source
